3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO) and a hydroxyl group (-OH) at the third carbon position. This compound is also known by its IUPAC name, (3R)-3-hydroxy-2,2-dimethylhexanal, and is characterized by its unique structure that includes two methyl groups attached to the second carbon of the hexanal chain. The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Several synthesis methods can be employed to produce 3-hydroxy-2,2-dimethylhexanal:
3-Hydroxy-2,2-dimethylhexanal has several potential applications:
Several compounds share structural similarities with 3-hydroxy-2,2-dimethylhexanal. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Hydroxybutyraldehyde | C4H8O2 | Shorter carbon chain; potential metabolic role |
3-Hydroxy-2-methylpentanal | C7H14O2 | Similar aldehyde functionality; different branching |
3-Hydroxy-4-methylpentanal | C7H14O2 | Variation in branching; potential different reactivity |
3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O | Shorter chain; closely related structure |
What sets 3-hydroxy-2,2-dimethylhexanal apart from these similar compounds is its unique combination of both a hydroxyl and an aldehyde group on a relatively larger carbon chain (eight carbons). This structural arrangement may impart distinct reactivity patterns and biological interactions compared to its shorter-chain counterparts.
3-Hydroxy-2,2-dimethylhexanal, with the molecular formula C8H16O2 and molecular weight of 144.21 grams per mole, exhibits distinctive thermodynamic characteristics influenced by both its aldehyde functionality and hydroxyl group [1]. The compound exists as a liquid under standard conditions, consistent with other medium-chain aldehydes containing polar functional groups [28] [29].
The boiling point of 3-Hydroxy-2,2-dimethylhexanal is estimated to fall within the range of 210-220 degrees Celsius, significantly elevated compared to non-hydroxylated aldehydes of similar molecular weight due to intermolecular hydrogen bonding interactions [28] [31]. This elevation reflects the dual influence of the carbonyl group's dipole moment and the hydrogen-bonding capability of the hydroxyl substituent [29] [33].
Table 1: Predicted Thermodynamic Properties of 3-Hydroxy-2,2-dimethylhexanal
Property | Value | Basis |
---|---|---|
Boiling Point | 210-220°C (estimated) | Comparison with similar hydroxylated aldehydes |
Melting Point | Below 25°C (estimated) | Expected liquid state at ambient conditions |
Density | 0.92-0.95 g/cm³ (estimated) | Typical range for C8 hydroxycarbonyl compounds |
Flash Point | 85-90°C (estimated) | Based on aldehyde volatility patterns |
Vapor Pressure | 0.02-0.05 mmHg at 25°C | Reduced volatility due to hydrogen bonding |
Refractive Index | 1.42-1.45 (estimated) | Characteristic of alcohol-aldehyde bifunctional compounds |
The phase behavior of this compound demonstrates typical characteristics of polar organic molecules, with the hydroxyl group creating strong intermolecular associations that influence both vapor pressure and thermal stability [29] [34]. The presence of two methyl substituents at the alpha position provides steric hindrance that affects molecular packing and subsequently influences melting point depression [32] [35].
The solubility characteristics of 3-Hydroxy-2,2-dimethylhexanal are governed by the compound's amphiphilic nature, combining a hydrophobic alkyl chain with polar hydroxyl and carbonyl functionalities [9]. In aqueous systems, moderate solubility is observed, estimated at 5-15 grams per liter, primarily attributed to hydrogen bonding between the hydroxyl group and water molecules [29] [12].
The compound demonstrates excellent miscibility with polar protic solvents including ethanol and methanol, where the hydroxyl functionality enables extensive hydrogen bonding networks [9] [10]. In polar aprotic solvents such as dimethyl sulfoxide, high solubility is maintained due to the solvent's ability to solvate both the carbonyl oxygen and hydroxyl group through dipole-dipole interactions [10] [11].
Table 2: Solubility Profile in Various Solvent Systems
Solvent System | Predicted Solubility | Interaction Mechanism |
---|---|---|
Water | Moderately soluble (5-15 g/L) | Hydrogen bonding with hydroxyl group |
Ethanol | Highly soluble | Mutual hydrogen bonding networks |
Methanol | Highly soluble | Similar polarity and hydrogen bonding |
Chloroform | Soluble | Moderate polarity compatibility |
Dimethyl sulfoxide | Highly soluble | Dipole-dipole interactions with both functional groups |
Diethyl ether | Moderately soluble | Limited hydrogen bonding capability |
n-Hexane | Slightly soluble | Incompatible polarity, limited dissolution |
In non-polar solvents like n-hexane, solubility is severely limited due to the inability of the solvent to stabilize the polar functional groups through appropriate intermolecular interactions [12] [13]. The branched structure created by the gem-dimethyl substitution pattern influences solubility by affecting molecular surface area and steric accessibility of polar sites [13] [14].
3-Hydroxy-2,2-dimethylhexanal exhibits weak acidic properties primarily through the hydroxyl group, with an estimated pKa value in the range of 14-15, consistent with secondary alcohols [3] [15]. The proximity of the electron-withdrawing aldehyde group to the hydroxyl functionality slightly enhances the acidity compared to simple secondary alcohols [15] [16].
The compound can exist in multiple tautomeric forms, with the predominant equilibrium between the keto and enol forms involving the hydroxyl group adjacent to the carbonyl carbon [15] [19]. However, due to the steric hindrance imposed by the gem-dimethyl groups at the alpha position, the enol tautomer is significantly destabilized, favoring the keto form under normal conditions [16] [19].
Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents stabilizing the hydroxyl-containing form through hydrogen bonding interactions [16]. In contrast, non-polar environments may slightly favor any hemiacetal formation through intramolecular cyclization, though this is sterically hindered by the branched structure [15] [19].
The compound's behavior in different pH environments reflects typical aldehyde reactivity, with the carbonyl carbon remaining electrophilic across a wide pH range [19]. Under strongly basic conditions, deprotonation of the hydroxyl group can occur, potentially leading to elimination reactions or rearrangement processes [15] [16].
The infrared spectrum of 3-Hydroxy-2,2-dimethylhexanal displays characteristic absorption bands that provide definitive structural identification [44] [45]. The most prominent feature appears in the carbonyl stretching region at 1720-1740 wavenumbers, consistent with saturated aliphatic aldehydes [44] [48]. This band exhibits high intensity due to the large dipole moment change during the carbon-oxygen double bond stretching vibration [49].
The hydroxyl group manifests as a broad absorption band spanning 3200-3600 wavenumbers, typically appearing as a medium to strong intensity peak due to hydrogen bonding interactions [44] [50]. The breadth of this absorption reflects the various hydrogen-bonding environments present in different conformational states of the molecule [46] [47].
Table 3: Infrared Spectroscopic Band Assignments
Frequency Range (cm⁻¹) | Assignment | Intensity | Diagnostic Value |
---|---|---|---|
3200-3600 | O-H stretch (hydrogen bonded) | Medium-strong, broad | Confirms hydroxyl presence |
2850-3000 | C-H stretch (aliphatic) | Strong | Alkyl chain identification |
2720-2760 | C-H stretch (aldehydic) | Weak-medium | Aldehyde functionality confirmation |
1720-1740 | C=O stretch (aldehydic) | Very strong | Primary carbonyl identification |
1350-1450 | C-H bend (methyl groups) | Medium | Branching pattern indication |
1000-1200 | C-O stretch | Medium-strong | Secondary alcohol confirmation |
950-1050 | C-C stretch | Medium | Skeletal vibrations |
The aldehydic carbon-hydrogen stretching appears as a distinctive weak to medium intensity band at 2720-2760 wavenumbers, providing unambiguous identification of the aldehyde functionality [47] [48]. This absorption occurs at unusually low frequency for carbon-hydrogen bonds due to the electron-withdrawing effect of the adjacent carbonyl group [47] [50].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that enable complete structural elucidation of 3-Hydroxy-2,2-dimethylhexanal [52] [53]. The aldehydic proton appears as a highly deshielded signal at 9.5-9.8 parts per million, reflecting the strong deshielding effect of the carbonyl group's magnetic anisotropy [53] [55].
The hydroxyl proton exhibits variable chemical shift behavior between 3.5-5.0 parts per million, depending on concentration, temperature, and solvent conditions due to rapid exchange processes [52] [56]. This signal typically appears broad and may be absent in deuterated solvents due to hydrogen-deuterium exchange [52].
Table 4: Nuclear Magnetic Resonance Spectroscopic Data
Structural Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
Aldehydic H (CHO) | 9.5-9.8 | 195-200 (C=O) | Singlet |
Hydroxyl H (OH) | 3.5-5.0 (exchangeable) | Not applicable | Broad singlet |
C-3 H (CHOH) | 3.8-4.2 | 70-75 (CHOH) | Complex multiplet |
Gem-dimethyl H | 1.0-1.2 | 20-25 | Singlet |
Methylene H (C-4, C-5) | 1.2-2.4 | 20-35 | Multiplets |
Terminal methyl H | 0.9-1.1 | 10-15 | Triplet |
Carbon-13 nuclear magnetic resonance provides precise identification of the carbonyl carbon at 195-200 parts per million, within the characteristic range for aldehydes [53] [54]. The hydroxyl-bearing carbon appears at 70-75 parts per million, shifted downfield relative to simple alkyl carbons due to the electronegative oxygen substituent [54] [57].
The gem-dimethyl carbons produce a distinctive signal at 20-25 parts per million, while the remaining aliphatic carbons appear in their expected ranges based on their electronic environments [52] [57]. The substitution pattern creates characteristic splitting patterns that aid in structural confirmation [56].
The ultraviolet-visible absorption spectrum of 3-Hydroxy-2,2-dimethylhexanal exhibits characteristic transitions associated with the carbonyl chromophore [22] [51]. The primary absorption band occurs at 280-290 nanometers, corresponding to the n→π* transition of the carbonyl group, with relatively low extinction coefficient values typical of this forbidden transition [22] [26].
A more intense π→π* transition appears at shorter wavelengths around 180-190 nanometers, though this high-energy absorption often falls outside the practical analytical range for most spectrophotometers [22] [51]. The position and intensity of these absorptions remain relatively unaffected by the hydroxyl substituent due to the lack of extended conjugation [26] [27].
Table 5: Ultraviolet-Visible Absorption Characteristics
Transition Type | Wavelength (nm) | Extinction Coefficient | Assignment |
---|---|---|---|
n→π* (carbonyl) | 280-290 | Low (ε ≈ 10-100) | Oxygen lone pair to carbonyl π* |
π→π* (carbonyl) | 180-190 | High (ε ≈ 1000-10000) | Carbonyl π to π* transition |
σ→σ* (C-O, C-C) | <200 | Variable | High-energy σ-bond transitions |
The absence of extended conjugation in 3-Hydroxy-2,2-dimethylhexanal results in absorption characteristics similar to simple aliphatic aldehydes, with no significant bathochromic shifts observed [25] [27]. The hydroxyl group contributes primarily through inductive effects rather than chromophoric enhancement, maintaining the spectral simplicity characteristic of non-conjugated carbonyl compounds [22] [26].